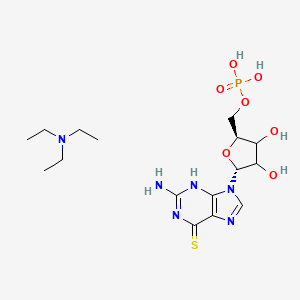

Thioguanosine 5'-Phosphate Triethyammonium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thioguanosine 5’-Phosphate Triethyammonium Salt involves the reaction of thioguanosine with phosphoric acid and triethylamine. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production methods for Thioguanosine 5’-Phosphate Triethyammonium Salt are not widely documented.

Chemical Reactions Analysis

Types of Reactions

Thioguanosine 5’-Phosphate Triethyammonium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur, where specific groups in the compound are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thioguanosine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Thioguanosine 5’-Phosphate Triethyammonium Salt has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Plays a role in biochemical processes and is used in studies related to nucleic acids and proteins.

Medicine: Investigated for its potential therapeutic applications and effects on cellular processes.

Industry: Utilized in the production of biochemical products and research tools.

Mechanism of Action

The mechanism of action of Thioguanosine 5’-Phosphate Triethyammonium Salt involves its interaction with specific molecular targets and pathways. It can bind to nucleic acids and proteins, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Thioguanosine 5’-Phosphate Triethyammonium Salt include:

Guanosine 5’-Phosphate: A related nucleotide with similar biochemical properties.

Thioguanine: A thiolated derivative of guanine with distinct biological activities.

Adenosine 5’-Phosphate: Another nucleotide with comparable roles in biochemical processes.

Uniqueness

Thioguanosine 5’-Phosphate Triethyammonium Salt is unique due to its specific structure, which includes a thiol group and a phosphate group. This unique structure allows it to participate in specific biochemical reactions and processes that other similar compounds may not be able to .

Biological Activity

Thioguanosine 5'-Phosphate Triethyammonium Salt (TGTP) is a nucleotide analog that has garnered attention for its biological activities, particularly in the context of cancer therapy and biochemical assays. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

TGTP is a thiopurine compound that serves as a substrate for various biochemical reactions. Its structure allows it to be incorporated into nucleic acids, where it can disrupt normal nucleic acid synthesis. The primary mechanism of action involves:

- Incorporation into DNA/RNA : TGTP can be integrated into nucleic acids, leading to faulty replication and transcription processes.

- Inhibition of Cell Proliferation : By interfering with nucleic acid synthesis, TGTP promotes apoptosis in rapidly dividing cells, making it a candidate for cancer treatment.

- Metabolic Activation : TGTP is metabolized to active thiopurine metabolites that exert cytotoxic effects on malignant cells.

Research Findings

Recent studies have highlighted the significance of TGTP in therapeutic applications, particularly in oncology. Here are some key findings:

- Cancer Therapy : TGTP has been investigated for its ability to enhance the efficacy of existing chemotherapeutic agents. For instance, studies show that combining TGTP with other thiopurines can potentiate their effects while reducing necessary dosages (e.g., NUDT15 inhibition) .

- Biochemical Assays : TGTP is utilized in various assays to study nucleotide metabolism and the effects of nucleoside analogs on cellular processes .

- Therapeutic Drug Monitoring (TDM) : Recent advancements in TDM have emphasized measuring thioguanosine triphosphate levels to better predict therapeutic outcomes in patients undergoing thiopurine therapy .

Case Studies

Several case studies illustrate the clinical relevance of TGTP:

- Study on Inflammatory Bowel Disease (IBD) : A clinical study involving 82 IBD patients found no correlation between thiopurine dosage and metabolite levels in red blood cells (RBCs). However, higher levels of TGTP were observed in patients achieving remission, suggesting its potential as a biomarker for treatment efficacy .

- Combination Therapies : Research has demonstrated that co-administration of TGTP with other agents can enhance therapeutic outcomes in cancer models. For example, combining TGTP with small-molecule inhibitors showed improved cellular responses in leukemia cell lines .

Table 1: Comparison of Biological Activities of Thioguanosine Compounds

Properties

Molecular Formula |

C16H29N6O7PS |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

[(2S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |

InChI |

InChI=1S/C10H14N5O7PS.C6H15N/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20;1-4-7(5-2)6-3/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24);4-6H2,1-3H3/t3-,5?,6?,9+;/m0./s1 |

InChI Key |

YEAIGMVAGDVXPJ-HPSQKYNXSA-N |

Isomeric SMILES |

CCN(CC)CC.C1=NC2=C(N1[C@H]3C(C([C@@H](O3)COP(=O)(O)O)O)O)NC(=NC2=S)N |

Canonical SMILES |

CCN(CC)CC.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.